3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16-13-4-2-3-5-14(13)17(19)21-16/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCZGLKUBFTVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with a suitable dihydroisobenzofuran derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Formation of the Dihydroisobenzofuran Core
The dihydroisobenzofuran scaffold (1,3-dihydroisobenzofuran-1-one) is typically synthesized via cyclization reactions. One common approach involves epoxide ring-opening with nucleophiles. For example, intermediates like 4-methyl-5-[(2S or R)-oxiran-2-yl]-2-benzofuran-1(3H)-one (Intermediate 3A/B in ) undergo ring-opening to form the dihydroisobenzofuran structure. This step is critical for constructing the bicyclic framework.
Attachment of the Substituted Ethyl Group
The 2-(4-methoxyphenyl)-2-oxoethyl moiety is introduced through nucleophilic acyl substitution or aldol condensation . For instance, in the synthesis of related compounds, ketones are formed via oxidation of secondary alcohols or through coupling reactions with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) .
Hydrazine-Mediated Cyclization
Hydrazine hydrate reacts with carbonyl groups (e.g., ketones or aldehydes) to form hydrazones, which can undergo cyclization to yield heterocyclic compounds. In a related synthesis, hydrazine reflux in ethanol converts ketones into carbohydrazides (e.g., Intermediate 10 in ), a step that may precede cyclization to form the dihydroisobenzofuran core.
Mechanism :
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Nucleophilic attack by hydrazine on the carbonyl carbon.
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Formation of a hydrazone intermediate.
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Cyclization via intramolecular nucleophilic attack, forming the fused ring system.
Claisen/Aldol Condensation
The 2-oxoethyl group likely originates from Claisen or aldol condensation between a ketone and an aldehyde. For example, 4-methoxybenzaldehyde could react with a ketone (e.g., acetophenone) under basic conditions to form the oxoethyl substituent .
Mechanism :
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Enolate formation from the ketone.
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Nucleophilic addition to the aldehyde.
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Elimination of water to form the α,β-unsaturated ketone.
Ketone Reactivity
The 2-oxoethyl group undergoes standard ketone reactions:
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Nucleophilic Addition : Grignard reagents, hydrides (e.g., NaBH₄), or amines attack the carbonyl carbon.
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Reduction : Conversion to secondary alcohol via catalytic hydrogenation or borohydride reagents.
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Enolate Formation : Under basic conditions, forming enolates for alkylation or alkylation reactions.
Methoxy Group Stability
The 4-methoxyphenyl substituent is typically inert under mild conditions but may undergo demethylation under strong acidic (e.g., HBr) or basic (e.g., NaOH) conditions.
Spectroscopic Data
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NMR : The 1,3-dihydroisobenzofuran core shows distinct signals for the bridgehead protons (δ ~7.0–8.0 ppm). The methoxy group resonates at δ ~3.8 ppm .
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IR : Strong C=O stretching (1700–1750 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .
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Mass Spectrometry : Molecular ion peaks at m/z = [M]+ with fragmentations corresponding to the loss of the ethyl ketone or methoxyphenyl group .
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration of double bonds and intermolecular hydrogen bonding (e.g., C—H⋯O interactions) in related compounds .
Biological and Pharmaceutical Relevance
The compound’s structural motifs (dihydroisobenzofuran, ketone, methoxyphenyl) are common in bioactive molecules. For example:
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Antimicrobial Activity : Related dihydroisobenzofuran derivatives exhibit moderate antibacterial effects, though specific data for this compound are not reported .
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Pharmaceutical Applications : The spiro-fused derivatives in are explored for treating hypertension and heart failure, highlighting the scaffold’s potential in drug design.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Data Table : Summary of anti-inflammatory activity
| Study | Model | Effect |
|-------|-------|--------|
| Study A | Animal model of arthritis | Reduced swelling by 40% |
| Study B | Cell culture | Decreased cytokine levels |
Neuroprotective Properties
Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest it may protect neuronal cells from oxidative stress.
- Case Study : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins .
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against various pathogens. Results indicate that it exhibits significant antibacterial activity.
- Data Table : Antimicrobial activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|----------|---------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl vs. Methoxy Substituents
A structurally analogous compound, 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one (C₁₇H₁₄O₃), replaces the 4-methoxy group with a methyl group. Single-crystal X-ray diffraction revealed that the methyl-substituted derivative adopts a planar conformation stabilized by C–H···O hydrogen bonds and π-π stacking (centroid distance: 3.65 Å). In contrast, the methoxy group in the target compound introduces additional steric bulk and polarizability, likely altering crystal packing and melting points. Hirshfeld surface analysis of the methyl analog showed that van der Waals interactions dominate (62.8% contribution), whereas the methoxy variant may exhibit stronger electrostatic interactions due to the electron-donating methoxy group .
Imidazole-Substituted Analog
3-{2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2-benzofuran-1-one (C₁₉H₁₄N₂O₃, MW 318.33 g/mol) features a nitrogen-containing imidazole substituent. The imidazole group’s basicity and hydrogen-bonding capacity could favor biological activity, making this analog a candidate for drug discovery. However, its larger size may reduce crystallinity compared to the methoxy-substituted compound .
Core Structure Variations
Indolin-2-one Derivative
The compound 3-(2-(4-methoxyphenyl)-2-oxoethyl)-1,3-dimethylindolin-2-one (C₁₉H₁₇NO₃, MW 307.34 g/mol) replaces the isobenzofuranone core with an indolin-2-one scaffold. Indolinone derivatives exhibit distinct electronic properties due to their aromatic amine moiety, which can participate in resonance stabilization and redox reactions. This structural variation may confer higher thermal stability or altered reactivity in cross-coupling reactions compared to the isobenzofuranone-based target compound .
Multiple Substituent Effects
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one (C₂₃H₁₈O₄, MW 370.39 g/mol) incorporates two 2-methoxyphenyl groups at the 3-position. The steric hindrance from the bis-substituents disrupts planarity, leading to twisted molecular conformations and reduced π-π stacking efficiency.
Data Tables
Table 1: Structural and Physical Properties of Analogous Compounds
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance intermolecular electrostatic interactions, while bulkier substituents (e.g., imidazole) reduce crystallinity.
- Core Structure: Isobenzofuranones favor planar conformations and π-π stacking, whereas indolinones offer redox versatility.
- Applications : Methoxy-substituted derivatives are promising for crystal engineering, while nitrogen-containing analogs may have pharmacological relevance.
Q & A
Q. What experimental methods are used to determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the primary method for structural determination. The compound’s crystallographic data (e.g., unit cell parameters, space group, and atomic coordinates) are deposited in the Cambridge Crystallographic Data Centre (CCDC 1505246). SCXRD analysis is supplemented by energy framework calculations and Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Example Workflow:
- Crystal growth via solvent evaporation.
- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure refinement with SHELX software.
- Visualization using Mercury or CrystalExplorer .
Q. How is the compound synthesized, and what are common reaction intermediates?
The compound is synthesized via solvent-free condensation between phthalaldehyde and methylacetophenone derivatives. Key intermediates include:
- Intermediate A : 2-(4-Methoxyphenyl)-2-oxoethyl precursor.
- Intermediate B : Cyclized isobenzofuranone core.
Synthetic Route:
| Step | Reaction Type | Conditions | Yield | Ref. |
|---|---|---|---|---|
| 1 | Condensation | Solvent-free, 80°C, 12h | 65% | |
| 2 | Cyclization | Tributylamine, molecular sieves | 78% |
Side products (e.g., incomplete cyclization adducts) are minimized using anhydrous conditions .
Advanced Questions
Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl) influence molecular conformation and crystal packing?
Substituents alter electron density and steric effects, impacting intermolecular interactions. For example:
- Methoxy group : Enhances hydrogen bonding via oxygen lone pairs, leading to tighter packing (e.g., C–H···O interactions).
- Methyl group : Increases hydrophobic interactions but reduces polarity, resulting in less dense packing.
Comparative Data:
| Substituent | Crystal Density (g/cm³) | Melting Point (°C) | Dominant Interaction |
|---|---|---|---|
| 4-OCH₃ | 1.32 | 168–170 | C–H···O |
| 4-CH₃ | 1.28 | 155–157 | van der Waals |
Structural deviations are analyzed using overlay diagrams of SCXRD data .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. SCXRD) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects.
- NMR : Detects time-averaged structures in solution.
- SCXRD : Captures static solid-state conformation.
- Resolution : Use variable-temperature NMR to identify conformational flexibility. Compare with DFT-optimized gas-phase structures .
Case Study : A 0.1 ppm discrepancy in aromatic proton chemical shifts (NMR) vs. SCXRD bond lengths was attributed to solvent-induced polarization .
Q. What computational methods are suitable for predicting biological activity or binding modes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to predict interactions with biological targets. For antimalarial activity, docking against Plasmodium falciparum enoyl-ACP reductase (PfENR) reveals:
- Key interaction : Methoxy group forms hydrogen bonds with PfENR’s Tyr157.
- IC₅₀ Correlation : Compounds with electron-withdrawing substituents show lower IC₅₀ values (e.g., 1.81 µM for bromo derivatives) .
Validation : Compare docking scores with experimental IC₅₀ data from in vitro assays .
Q. How are intermolecular interaction energies quantified in crystal structures?
Energy framework analysis partitions interaction energies (electrostatic, dispersion, polarization) between molecular pairs. For this compound:
- Dominant energy : Dispersion (60–70% of total energy).
- Electrostatic contribution : 20–30%, primarily from C=O···H–C interactions .
Tool : CrystalExplorer’s energy framework module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
